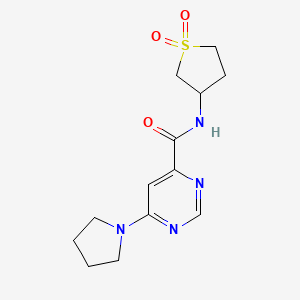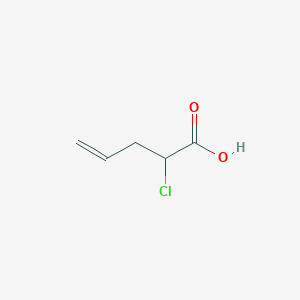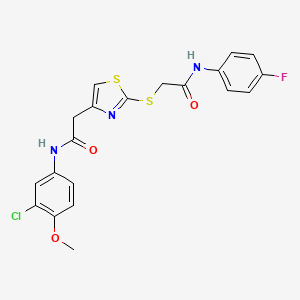![molecular formula C16H14Cl3NO3 B2355892 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide CAS No. 338961-31-2](/img/structure/B2355892.png)
2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide, also known as 2-chloro-N-[[2,4-dichloro-5-(2-methoxyethoxy)phenyl]amino]benzamide, is an organic compound that has been used in a variety of scientific research applications. It is a colorless to light yellow crystalline powder that is soluble in water and ethanol. The compound has a molecular weight of 349.9 g/mol and a melting point of 167-169 °C. It is a derivative of the benzamide group and is composed of a benzene ring with an amide group attached to one of the carbon atoms.
Aplicaciones Científicas De Investigación
1. Potential for Controlling Mosquito Populations
Schaefer et al. (1978) discuss the effectiveness of compounds similar to 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide in controlling mosquito populations. They found that these compounds can be highly effective in inhibiting mosquito development in both laboratory and field settings. This research highlights the potential application of such chemicals in managing larval populations of specific mosquito species, contributing to vector control and disease prevention efforts (Schaefer, Miura, Wilder, & Mulligan, 1978).
2. Bioanalytical Method Development
Zalavadia (2016) developed a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry for quantitative analysis of a compound structurally similar to 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide. This method was specifically designed for mouse plasma and whole blood, providing a vital tool for pharmacokinetic evaluations (Zalavadia, 2016).
3. Synthesis and Fluorescence Enhancement Applications
Faridbod et al. (2009) explored the use of Glibenclamide, a drug structurally related to 2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide, in enhancing the fluorescence of erbium ions. This research suggests the possibility of using such compounds in developing fluorimetric probes for biochemical reactions and possibly as detectors in high-performance liquid chromatography (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
4. Benzoxazole Synthesis via Copper-Catalyzed Reactions
Wu et al. (2014) and Miao et al. (2015) have both contributed to the field of organic synthesis, particularly in the efficient synthesis of benzoxazoles. They utilized N-(2-chlorophenyl)benzamides and similar compounds for copper-catalyzed intramolecular coupling cyclization reactions. These studies provide valuable insights into the synthesis methods of complex organic compounds, potentially beneficial in various chemical industries (Wu et al., 2014); (Miao et al., 2015).
Propiedades
IUPAC Name |
2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3/c1-22-6-7-23-15-9-14(12(18)8-13(15)19)20-16(21)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZRDESCOAUUBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2355815.png)
![ethyl 2-({[(4-methyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2355816.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)
![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2355821.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)



